2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-17(2)30-21-9-7-18(8-10-21)15-24(29)25-20-11-13-28(14-12-20)23-16-19-5-3-4-6-22(19)26-27-23/h7-10,16-17,20H,3-6,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHJMPYXEMTSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the isopropylthio-substituted benzene ring: This can be achieved through a nucleophilic substitution reaction where an isopropylthiol group is introduced to a halogenated benzene derivative.
Synthesis of the tetrahydrocinnoline moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline ring system.
Coupling of the piperidine ring: The piperidine ring can be synthesized separately and then coupled with the tetrahydrocinnoline moiety through a nucleophilic substitution or addition reaction.
Formation of the final acetamide structure: The final step involves the acylation of the amine group on the piperidine ring with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and the acetamide group can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
The compound 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a complex organic molecule that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by relevant data and case studies.
Anticonvulsant Activity
Research has indicated that compounds structurally similar to This compound exhibit anticonvulsant properties. A study involving various phenylacetamide derivatives demonstrated significant anticonvulsant activity in animal models. For instance, certain derivatives showed effective protection against maximal electroshock seizures (MES), indicating potential for development as antiepileptic drugs (AEDs) .
Analgesic Properties
Given its structural components resembling known analgesics, this compound may also possess pain-relieving properties. Preliminary studies suggest that related compounds have shown efficacy in models of acute and chronic pain, warranting further investigation into this aspect.
Neuropharmacological Effects
The presence of the tetrahydrocinnolin structure suggests potential neuropharmacological effects. Compounds with similar frameworks have been studied for their interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticonvulsant Screening : In a study evaluating various derivatives for anticonvulsant activity, certain compounds exhibited protective effects in MES tests, suggesting that modifications to the piperidine or acetamide portions could enhance efficacy .
- Neurotoxicity Assessment : The rotarod test was employed to assess motor coordination following administration of the compound. Results indicated no significant motor impairment at effective doses, highlighting its safety profile .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the phenyl ring and modifications to the piperidine structure could significantly affect biological activity, guiding future synthesis efforts toward more potent analogs .
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Research Findings and Limitations
The absence of specific data on the target compound in the provided evidence precludes a robust comparative analysis. Structural analogs suggest:
- Piperidine derivatives are often explored for CNS activity (e.g., dopamine or serotonin receptor modulation).
- Tetrahydrocinnolin cores are less common but may enhance selectivity for kinase or protease targets.
Biological Activity
Chemical Structure and Properties
This compound features several notable functional groups:
- Isopropylthio Group : This moiety may enhance lipophilicity and influence the compound's interaction with biological membranes.
- Tetrahydrocinnolin moiety : Known for its potential neuroactive properties, which could indicate central nervous system effects.
- Piperidine Ring : Commonly associated with various pharmacological activities, including analgesic and antipsychotic effects.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃OS |
| Isopropylthio Group | Enhances lipophilicity |
| Tetrahydrocinnoline Structure | Potential neuroactivity |
| Piperidine | Associated with analgesic and antipsychotic effects |
Antimicrobial Activity
While specific studies directly assessing the antimicrobial properties of this compound are scarce, similar compounds with piperidine and thioether functionalities have been reported to exhibit antimicrobial activity. Research indicates that modifications in the side chains of piperidine derivatives can lead to enhanced antibacterial effects against various strains of bacteria.
Neuropharmacological Effects
The tetrahydrocinnoline component suggests potential activity in the central nervous system. Compounds featuring similar structures have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This could imply that 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide might possess anxiolytic or antidepressant-like effects.
Case Studies
- Antidepressant Activity : A study on related tetrahydrocinnoline derivatives showed significant antidepressant-like effects in animal models, which may extend to this compound due to structural similarities.
- Antinociceptive Properties : Research involving piperidine derivatives has demonstrated pain-relieving properties, suggesting that this compound could also exhibit antinociceptive effects.
Table 2: Summary of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
